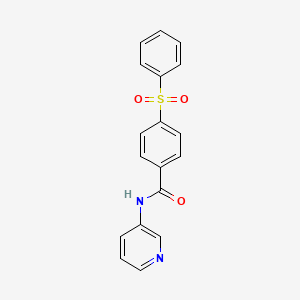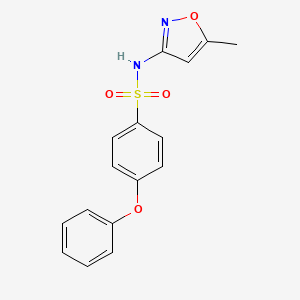![molecular formula C20H18N6O B3449288 N-(4-methylphenyl)-6-[(8-quinolinyloxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B3449288.png)
N-(4-methylphenyl)-6-[(8-quinolinyloxy)methyl]-1,3,5-triazine-2,4-diamine
Vue d'ensemble
Description
N-(4-methylphenyl)-6-[(8-quinolinyloxy)methyl]-1,3,5-triazine-2,4-diamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound is also known by its chemical name, TAK-659, and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
Target of Action
The compound, also known as “N-(4-methylphenyl)-6-[(8-quinolinyloxy)methyl]-1,3,5-triazine-2,4-diamine” or “CBKinase1_005257”, has been found to target several key enzymes involved in Alzheimer’s disease . These include acetylcholinesterase (AChE) , butyrylcholinesterase (BuChE) , and beta-secretase 1 (BACE1) . These enzymes play crucial roles in the progression of Alzheimer’s disease, with AChE and BuChE involved in the breakdown of acetylcholine, a neurotransmitter important for memory and learning, and BACE1 involved in the production of beta-amyloid plaques, a hallmark of Alzheimer’s disease .
Mode of Action
The compound interacts with these targets by inhibiting their activity . The inhibition of AChE and BuChE results in increased levels of acetylcholine in the brain, thereby improving cognitive function . The inhibition of BACE1 reduces the production of beta-amyloid plaques, thereby slowing the progression of Alzheimer’s disease .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting AChE and BuChE, leading to increased acetylcholine levels . It also affects the amyloidogenic pathway by inhibiting BACE1, leading to decreased production of beta-amyloid plaques .
Pharmacokinetics
The compound has been found to have acceptable predictive absorption, distribution, metabolism, and excretion (ADME) profiles . This suggests that it has good bioavailability, which is crucial for its effectiveness as a therapeutic agent .
Result of Action
The result of the compound’s action is an improvement in cognitive function due to increased acetylcholine levels and a slowing of the progression of Alzheimer’s disease due to decreased production of beta-amyloid plaques .
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages as a research tool, including its potency, selectivity, and favorable safety profile. However, the compound is relatively new, and its long-term effects on human health are not yet known. In addition, TAK-659 is expensive to produce, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other targeted agents. Another area of interest is the investigation of the compound's potential applications in other diseases, such as viral infections and neurodegenerative disorders. Finally, further studies are needed to investigate the long-term effects of TAK-659 on human health and to optimize its use in clinical settings.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which plays a critical role in the development and progression of these diseases.
Propriétés
IUPAC Name |
2-N-(4-methylphenyl)-6-(quinolin-8-yloxymethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-13-7-9-15(10-8-13)23-20-25-17(24-19(21)26-20)12-27-16-6-2-4-14-5-3-11-22-18(14)16/h2-11H,12H2,1H3,(H3,21,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLMJVJZQZXQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)COC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B3449216.png)

![3-[(diethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B3449225.png)

![4-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B3449258.png)

![methyl 3-({[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B3449268.png)
![6-{[cyclohexyl(methyl)amino]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B3449283.png)
![N-(2-ethoxyphenyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B3449284.png)
![1-{[(4-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B3449293.png)
![[2-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide](/img/structure/B3449300.png)
![5-ethyl-N-{4-[(2-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B3449317.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B3449326.png)